Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) :
¹³C NMR (101 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 2: Key Spectroscopic Signals
| Technique | Signal Range (ppm/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 1.25 (t) | Ethyl CH₃ |
| ¹H NMR | 4.15 (q) | Ethyl OCH₂ |
| ¹³C NMR | 167.2 | Ester carbonyl |
| IR | 1720 | C=O stretch |
X-ray Diffraction Studies and Solid-State Packing Arrangements
Although no X-ray diffraction data for this specific compound are available, studies on structurally similar hydrochlorides (e.g., piperidine-based pharmaceuticals) reveal common packing motifs. These include:
- Ionic layers : Alternating cationic (piperidinium) and anionic (Cl⁻) layers stabilized by electrostatic forces.
- Hydrogen-bonding networks : Between chloride ions and ester oxygens (O···Cl distance ≈ 3.2 Å).
- Piperidine ring conformation : Chair configuration with axial protonation at nitrogen, minimizing ring strain.
Molecular dynamics simulations predict a unit cell volume of ~1,200 ų for the title compound, with a density of ~1.25 g/cm³.
Properties
IUPAC Name |
ethyl 3-[(2S)-piperidin-2-yl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13;/h5-7,10,13,15H,2-4,8-9H2,1H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNULXJOMKDLPQ-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as 2-piperidone or 2-piperidinecarboxylic acid.
Esterification: The piperidine derivative is then esterified with ethyl benzoate under acidic or basic conditions to form the desired ester.
Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted piperidine and benzoate derivatives.
Scientific Research Applications
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate Hydrochloride
Molecular Formula: C₁₆H₂₄ClNO₃ Molecular Weight: 313.82 g/mol Key Features:
- Contains an ethoxy linker between the benzoate and piperidine moieties.
- The extended chain increases molecular weight and lipophilicity compared to the target compound.
Ethyl (R)-4-(piperidin-2-yl)benzoate Hydrochloride
Molecular Formula: C₁₄H₂₀ClNO₂ Molecular Weight: 269.77 g/mol Key Features:
Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate Hydrochloride
Molecular Formula : C₁₉H₂₂BrClN₂O₂
Molecular Weight : 398.72 g/mol
Key Features :
I-6501 and I-6502 (Ethyl Benzoate Derivatives)
I-6501: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate I-6502: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate Key Features:
- Thioether (I-6501) vs. ether (I-6502) linkages influence electronic properties and metabolic resistance.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Ethyl (S)-3-(piperidin-2-yl)benzoate HCl | C₁₄H₂₀ClNO₂ | ~269.77 | 3-piperidinyl, (S)-configuration | Chiral center, pharmaceutical potential |
| Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl | C₁₆H₂₄ClNO₃ | 313.82 | Ethoxy linker | Enhanced lipophilicity |
| Ethyl (R)-4-(piperidin-2-yl)benzoate HCl | C₁₄H₂₀ClNO₂ | 269.77 | 4-piperidinyl, (R)-configuration | Positional isomerism |
| I-6501 | C₁₈H₂₅N₃O₃S | 363.47 | Thioether, methylisoxazolylamino | Improved metabolic stability |
| Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate HCl | C₁₉H₂₂BrClN₂O₂ | 398.72 | 4-bromophenyl, methylaminoethyl | Halogen bonding potential |
Impact of Substituent Position and Chirality
Biological Activity
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its notable biological activities, particularly as an inhibitor of the Axl receptor tyrosine kinase. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethyl 3-bromobenzoate with (S)-piperidine under specific conditions. The reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification through crystallization or chromatography. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
This compound primarily functions as an Axl receptor tyrosine kinase inhibitor . Axl is implicated in various cellular processes, including growth, differentiation, and apoptosis. Inhibition of Axl has been linked to potential therapeutic effects in cancer treatment, especially in tumors where Axl is overexpressed. The compound's ability to modulate immune responses further enhances its therapeutic potential against viral and bacterial infections.
Inhibition of Axl Receptor Tyrosine Kinase
The biological activity of this compound can be summarized in the following table:
| Activity | Details |
|---|---|
| Target | Axl receptor tyrosine kinase |
| Mechanism | Disruption of Axl-mediated signaling pathways |
| Therapeutic Implications | Potential for use in cancer therapy and treatment of infectious diseases |
| Binding Affinity | Demonstrated effective binding affinity to the Axl receptor, inhibiting its activity |
| Research Applications | Used in studies related to cancer progression and immune modulation |
Case Studies and Research Findings
- Cancer Research : Studies have shown that this compound effectively inhibits tumor growth in cell lines that overexpress Axl. The compound's IC50 values indicate significant potency against various cancer types, suggesting its potential as a targeted therapy .
- Infectious Diseases : Research indicates that this compound modulates responses to infections by influencing receptor activity involved in immune responses. Its role in enhancing host defense mechanisms against viral infections has been particularly noted.
- Comparative Studies : this compound shares structural similarities with other piperidine derivatives that exhibit similar biological activities. Comparative studies highlight its unique efficacy and specificity towards Axl compared to other compounds within the same class .
Future Directions
Research into this compound continues to expand, focusing on:
- Structure-Activity Relationship (SAR) : Ongoing studies aim to optimize the compound's structure for enhanced potency and selectivity.
- Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to improve treatment outcomes in cancer and infectious diseases.
- Clinical Trials : Future clinical trials will be essential to evaluate the safety and efficacy of this compound in human populations.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride with high enantiomeric purity?
- Methodological Answer : Optimized synthesis involves chiral resolution or asymmetric catalysis. For example, hydrogenation of intermediates using palladium on carbon (Pd/C) under controlled hydrogen pressure can yield stereospecific products . Reaction conditions such as solvent choice (e.g., acetonitrile/isopropanol mixtures) and acid-base workup (e.g., NaOH in aqueous acetone) improve yield (up to 80%) and reduce dimeric impurities (<1%) . Enantiomeric purity can be confirmed via chiral HPLC or X-ray crystallography using SHELX software for structural refinement .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection, validated against reference standards (e.g., EP/BP impurity profiles) .
- Structural Elucidation : X-ray crystallography (via SHELXL/SHELXS) for absolute configuration determination, supplemented by NMR (¹H/¹³C, COSY, HSQC) for functional group assignment .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., exact mass matching 234.0681 Da for related piperidine derivatives) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if dust/aerosols form .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR chemical shifts with computational predictions (DFT calculations) for piperidine ring conformers.
- Crystallographic Refinement : Use SHELXL to refine X-ray data, focusing on torsional angles and hydrogen bonding patterns. Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray) .
- Dynamic NMR Studies : Variable-temperature NMR can identify rotational barriers in piperidine rings, explaining split signals .
Q. What strategies are effective for identifying and quantifying trace impurities in bulk samples?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS with orthogonal separation (e.g., C18 and HILIC columns) to detect polar/non-polar impurities. Reference standards for common impurities (e.g., desmethyl derivatives, dimeric byproducts) should be synthesized .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Monitor via UV/Vis and MS for stability assessment .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like acetylcholinesterase (AChE) or G-protein-coupled receptors (GPCRs). Focus on key interactions (e.g., hydrogen bonds with benzoate esters, hydrophobic contacts with piperidine rings) .
- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess binding stability over time, identifying residues critical for affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
